N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine
Description
N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a heterocyclic compound featuring a pyridine core linked to a thiazole ring substituted with a 4-fluorophenyl group and an ethyl chain.
Properties
CAS No. |
917809-13-3 |
|---|---|
Molecular Formula |
C22H24FN3S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C22H24FN3S/c1-2-20-26-21(15-8-10-17(23)11-9-15)22(27-20)16-12-13-24-19(14-16)25-18-6-4-3-5-7-18/h8-14,18H,2-7H2,1H3,(H,24,25) |
InChI Key |
DNGFFWIPHKJPMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC3CCCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: Its thiazole and pyridine rings are known to exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolylpyridine Derivatives
Compound A : N-(4-(2-Ethyl-4-(m-tolyl)thiazol-5-yl)pyridin-2-yl)benzamide (CAS 303162-79-0)
- Structural Differences : Replaces 4-fluorophenyl with m-tolyl and cyclohexylamine with benzamide.
- Activity : Potent p38α MAPK inhibitor, highlighting the thiazolylpyridine scaffold’s relevance in kinase targeting .
- Key Insight : The 4-fluorophenyl group in the target compound may enhance target affinity due to electron-withdrawing effects compared to m-tolyl’s electron-donating methyl group.
Compound B : 4-[4-(4-Fluorophenyl)-2-(morpholin-4-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine
- Structural Differences : Pyrimidin-2-amine instead of pyridin-2-amine; morpholine and piperazine substituents.
- Synthesis : Low yield (5%) suggests challenges in introducing bulky amines, contrasting with the cyclohexylamine group’s synthetic feasibility .
Imidazole-Based Analogs
Compound C: 4-(2-Ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine
- Structural Differences : Imidazole core replaces thiazole.
- Activity : Demonstrated p38α MAPK inhibition but with reduced selectivity compared to thiazole derivatives, emphasizing the thiazole’s role in kinase specificity .
Oxadiazole and Triazole Derivatives
Compound D : N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b)
- Structural Differences : Oxadiazole replaces thiazole; lacks ethyl and cyclohexyl groups.
- Activity : Antibacterial (MIC = 4–8 µg/mL) and antifungal (MIC = 4 µg/mL), suggesting heterocycle-dependent mechanisms .
Compound E : 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Structural Differences : Oxadiazole core; smaller molecular weight (256.23 g/mol vs. ~400 g/mol for the target compound).
- Properties : Lower lipophilicity may reduce membrane permeability compared to the cyclohexylamine-containing target .
Comparative Data Table
Key Findings and Insights
- Thiazole vs. Imidazole : Thiazole derivatives (e.g., Compound A) show higher kinase selectivity than imidazole analogs (e.g., Compound C), likely due to electronic and steric effects .
- Substituent Impact : The 4-fluorophenyl group enhances binding affinity in multiple scaffolds (e.g., Compounds B, D), while alkyl chains (ethyl, cyclohexyl) improve metabolic stability .
- Synthetic Feasibility : Bulky amine substituents (e.g., piperazine in Compound B) reduce yields, favoring simpler groups like cyclohexylamine for scalable synthesis .
Biological Activity
N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant studies.
- Molecular Formula : C24H25FN4O2S
- Molecular Weight : 440.55 g/mol
- IUPAC Name : N-cyclohexyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)carbonyl]hydrazinecarboxamide .
The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in various cellular processes. It has been shown to exhibit:
- Antiviral Activity : Certain thiazole derivatives have demonstrated efficacy against viral enzymes, suggesting that this compound may inhibit viral replication through similar mechanisms .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antiviral Properties : Research indicates that thiazole derivatives can inhibit the activity of viral polymerases, which are crucial for viral replication. In vitro studies have shown that compounds with similar structures to N-Cyclohexyl derivatives can achieve significant inhibition rates against HCV NS5B polymerase .
- Antibacterial Activity : A study highlighted the antibacterial potency of thiazole derivatives, where compounds demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin. This suggests that N-Cyclohexyl derivatives may also possess similar properties .
- Cytotoxicity in Cancer Cells : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF7 and HepG2 cells. The IC50 values ranged from 10 to 50 µM, indicating a promising potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
